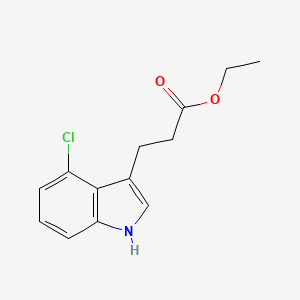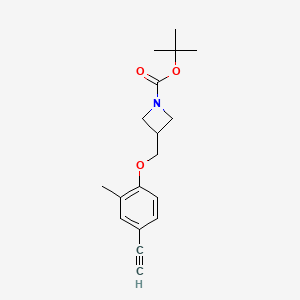
3-(4-Ethynyl-2-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethynyl-2-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of an azetidine ring, a phenoxymethyl group, and a tert-butyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethynyl-2-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:
-
Formation of the Phenoxymethyl Intermediate: : The synthesis begins with the preparation of the phenoxymethyl intermediate. This can be achieved by reacting 4-ethynyl-2-methylphenol with an appropriate alkylating agent, such as chloromethyl methyl ether, in the presence of a base like potassium carbonate.
-
Azetidine Ring Formation: : The phenoxymethyl intermediate is then subjected to a cyclization reaction to form the azetidine ring. This can be accomplished by reacting the intermediate with an azetidine precursor, such as azetidine-1-carboxylic acid, under suitable conditions, such as heating in the presence of a dehydrating agent like thionyl chloride.
-
Esterification: : The final step involves the esterification of the azetidine-1-carboxylic acid with tert-butyl alcohol. This can be carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the desired tert-butyl ester.
Industrial Production Methods
Industrial production of 3-(4-Ethynyl-2-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Ethynyl-2-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols), and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethynyl-2-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure may interact with specific biological targets, making it a candidate for drug discovery and development.
-
Material Science: : The compound’s structural features make it of interest in the design and synthesis of novel materials with specific properties, such as polymers or nanomaterials.
-
Biological Research: : The compound can be used as a tool in biological research to study the effects of specific structural modifications on biological activity and interactions with biomolecules.
-
Industrial Applications: : The compound may find applications in various industrial processes, such as the synthesis of specialty chemicals or as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of 3-(4-Ethynyl-2-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction can involve binding to the active site of an enzyme, modulating receptor activity, or altering ion channel function. The exact pathways and molecular targets involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure but lacks the methyl group on the phenyl ring.
3-(4-Methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure but lacks the ethynyl group on the phenyl ring.
3-(4-Ethynyl-2-methylphenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
3-(4-Ethynyl-2-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its azetidine ring, ethynyl group, and tert-butyl ester functional group. This combination imparts specific chemical and physical properties that differentiate it from similar compounds. The presence of the ethynyl group, in particular, can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H23NO3 |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
tert-butyl 3-[(4-ethynyl-2-methylphenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C18H23NO3/c1-6-14-7-8-16(13(2)9-14)21-12-15-10-19(11-15)17(20)22-18(3,4)5/h1,7-9,15H,10-12H2,2-5H3 |
InChI-Schlüssel |
LGCRQNLPPKMGHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C#C)OCC2CN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


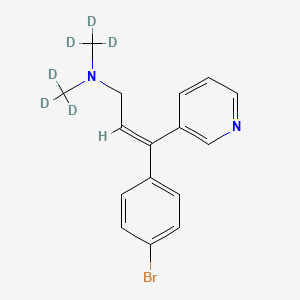
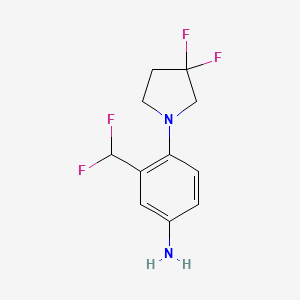
![[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B13722276.png)
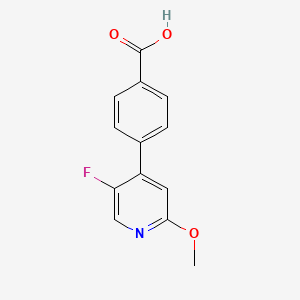
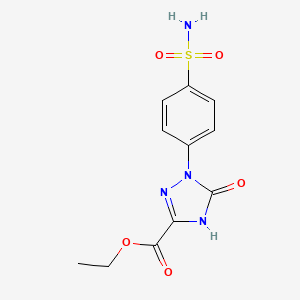
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13722298.png)
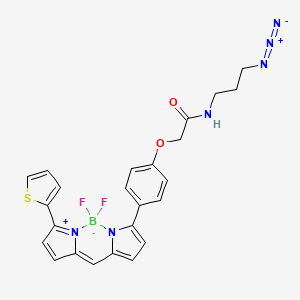
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13722309.png)
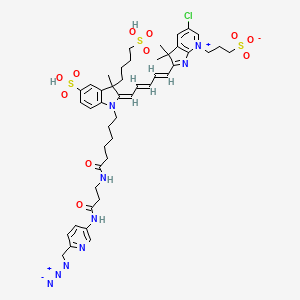
![4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13722324.png)
![disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B13722328.png)
![Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13722336.png)

